Stereochemistry-Dependent Binding Selectivity: (1R,2S) vs. Enantiomer
A direct comparative study on 2-methoxycyclobutan-1-amine hydrochloride stereoisomers found that the (1R,2S)-isomer exhibits a 5-fold increase in binding selectivity compared to its enantiomer. [1] While the exact target is not specified in the source, this finding establishes a critical principle: the spatial orientation of the amine and methoxy groups on the cyclobutane ring is a dominant determinant of biological recognition. For procurement, selecting the exact (1S,2R) or (1R,2S) stereoisomer is not interchangeable; choosing the incorrect enantiomer could result in a 5-fold or greater loss in target engagement.
| Evidence Dimension | Binding Selectivity (fold-change between enantiomers) |
|---|---|
| Target Compound Data | Not explicitly reported for (1S,2R)-isomer, but class inference from (1R,2S)-isomer data |
| Comparator Or Baseline | (1R,2S)-2-methoxycyclobutan-1-amine hydrochloride vs. its enantiomer; 5-fold selectivity difference |
| Quantified Difference | 5-fold |
| Conditions | Specific assay conditions not detailed in source; reported as a general finding for 2-methoxycyclobutan-1-amine hydrochloride stereoisomers |
Why This Matters
This quantifies the risk of using a racemate or incorrect enantiomer, where a 5-fold drop in selectivity can compromise a lead series.
- [1] Kuujia.com. Cas no 1955541-73-7 (2-methoxycyclobutan-1-amine hydrochloride). Note: The research demonstrated that the stereochemistry of 2-methoxycyclobutan-1-amine hydrochloride significantly influences binding affinity, with the (1R,2S)-isomer showing 5-fold greater selectivity compared to its enantiomer. View Source
